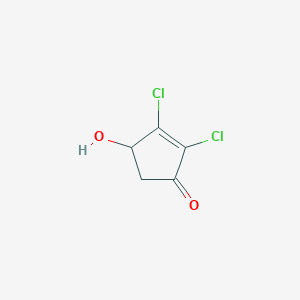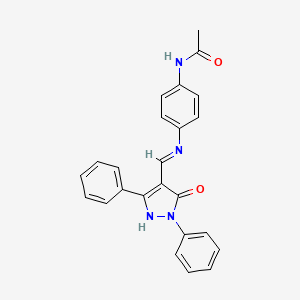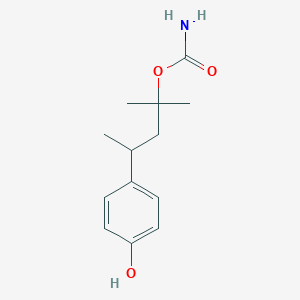
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a hydroxyphenyl group, which is known for its antioxidant properties, and a carbamate group, which is often associated with biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-hydroxyphenyl chloroformate with 2-methylpentan-2-amine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually carried out with constant stirring for 1-2 hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The carbamate group can inhibit certain enzymes by forming covalent bonds with their active sites.
Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl chloroformate: Another carbamate derivative with antimicrobial and antioxidant activities.
Methyl N-(hydroxyphenyl)carbamate: Known for its electrophilic amination reactions.
4-Hydroxyphenyl but-3-en-2-one: Studied for its enzyme inhibition properties.
Uniqueness
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate is unique due to its specific combination of a hydroxyphenyl group and a carbamate group, which imparts both antioxidant and enzyme inhibitory properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)-2-methylpentan-2-yl] carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(8-13(2,3)17-12(14)16)10-4-6-11(15)7-5-10/h4-7,9,15H,8H2,1-3H3,(H2,14,16) |
Clave InChI |
JGJGSCPOAJVDOF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)OC(=O)N)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


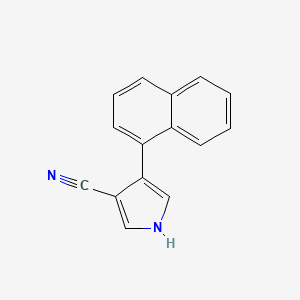
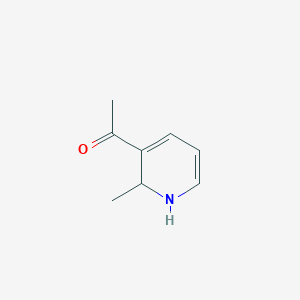
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
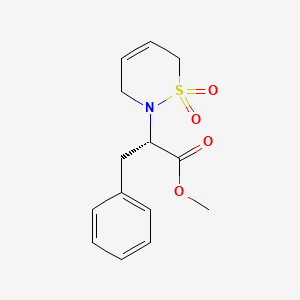
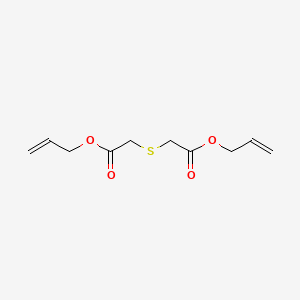
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
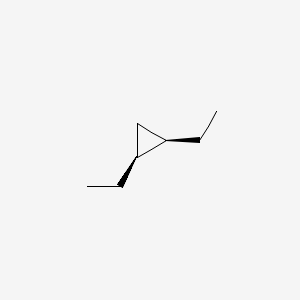


![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
